molecular formula C15H18N4O B12793066 4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-phenylbutyl)- CAS No. 17005-34-4

4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-phenylbutyl)-

Cat. No.: B12793066
CAS No.: 17005-34-4
M. Wt: 270.33 g/mol
InChI Key: ZYSUCKDURHLPJA-UHFFFAOYSA-N
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Description

4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-phenylbutyl)- is an organic compound with the molecular formula C15H18N4O This compound features a pyrimidine ring substituted with amino groups at positions 2 and 6, a carboxaldehyde group at position 4, and a phenylbutyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-phenylbutyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the amino groups, the carboxaldehyde group, and finally the phenylbutyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-phenylbutyl)- can undergo various chemical reactions, including:

    Oxidation: The carboxaldehyde group can be oxidized to a carboxylic acid.

    Reduction: The carboxaldehyde group can be reduced to a primary alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles can be used, depending on the desired substitution product.

Major Products:

    Oxidation: 4-Pyrimidinecarboxylic acid, 2,6-diamino-5-(4-phenylbutyl)-

    Reduction: 4-Pyrimidinemethanol, 2,6-diamino-5-(4-phenylbutyl)-

    Substitution: Products vary based on the electrophile used.

Scientific Research Applications

4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-phenylbutyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-phenylbutyl)- exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-methylbutyl)-
  • 4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-ethylbutyl)-

Uniqueness: 4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-phenylbutyl)- is unique due to the presence of the phenylbutyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its solubility and stability compared to similar compounds.

Properties

CAS No.

17005-34-4

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

2,6-diamino-5-(4-phenylbutyl)pyrimidine-4-carbaldehyde

InChI

InChI=1S/C15H18N4O/c16-14-12(13(10-20)18-15(17)19-14)9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H4,16,17,18,19)

InChI Key

ZYSUCKDURHLPJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=C(N=C(N=C2N)N)C=O

Origin of Product

United States

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